molecular formula C7H10ClNO3S B1378756 (4-Cyanooxan-4-yl)methanesulfonyl chloride CAS No. 1461714-83-9

(4-Cyanooxan-4-yl)methanesulfonyl chloride

Cat. No. B1378756
M. Wt: 223.68 g/mol
InChI Key: XJVUCKURRXVYJL-UHFFFAOYSA-N
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Description

(4-Cyanooxan-4-yl)methanesulfonyl chloride, also known as CMCl, is an organosulfur compound that has been used in a variety of scientific research applications. It is a versatile reagent that is used in a variety of organic synthesis reactions, and can also be used to produce a variety of other compounds. CMCl is a colorless liquid at room temperature, with a boiling point of 119°C and a melting point of -22°C. It is soluble in most organic solvents, and is relatively stable in the presence of air and light. CMCl has a variety of applications in the fields of organic and inorganic chemistry, and is also used in a number of biochemical and physiological studies.

Scientific Research Applications

1. Improved Chemical Synthesis

The use of methanesulfonic acid as a solvent and catalyst in chemical synthesis is reported. This involves the cyclocondensation of certain compounds to afford improved yields in the preparation of indenes, which are important in various chemical syntheses (Camps, Coll, Colomina, & Messeguer, 1984).

2. Formation of Complex Chemical Structures

Research shows that methanesulfonic acid catalyzes reactions leading to the formation of complex chemical structures, such as certain imidazolium salts. These reactions are critical in the synthesis of various compounds, highlighting the versatility of methanesulfonic acid in chemical synthesis (Upadhyaya, Davis, Lee, Zaw, Bauer, & Heimer, 1997).

3. Intermediates in Lipid Synthesis

Aliphatic methanesulfonates, derived from reactions involving methanesulfonyl chloride, are shown to be effective intermediates in lipid synthesis. This application is significant in the preparation of various biochemical compounds, including long-chain hydrocarbons, halides, and amines (Spener, 1973).

4. Role in Electron Reduction Processes

Methanesulfonyl chloride is involved in one-electron reduction processes, forming intermediates that are significant in various chemical reactions. These intermediates play a crucial role in oxidation-reduction reactions, essential in many biochemical and industrial processes (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007).

5. Reactions with (Aryloxy)trimethylstannanes

Kinetic studies on the reactions of (aryloxy)trimethylstannanes with methanesulfonyl chloride show the formation of aryl methanesulfonates. This illustrates the role of methanesulfonyl chloride in facilitating specific chemical transformations, which are important in the development of various organic compounds (Kozuka, Yamaguchi, & Tagaki, 1983).

properties

IUPAC Name

(4-cyanooxan-4-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO3S/c8-13(10,11)6-7(5-9)1-3-12-4-2-7/h1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVUCKURRXVYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CS(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyanooxan-4-yl)methanesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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